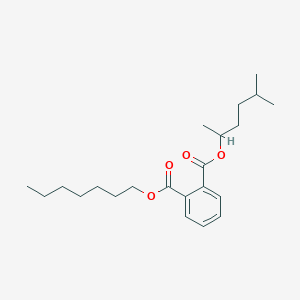
Heptyl 5-Methyl-2-hexyl Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 5-Methyl-2-hexyl Phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps to ensure the desired purity and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Heptyl 5-Methyl-2-hexyl Phthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalic acid, while reduction can produce alcohol derivatives .
Scientific Research Applications
Heptyl 5-Methyl-2-hexyl Phthalate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies related to cellular processes and protein interactions.
Medicine: Research involving this compound includes its potential effects on biological systems and its use in drug development.
Industry: It is used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Heptyl 5-Methyl-2-hexyl Phthalate involves its interaction with specific molecular targets and pathways. It can act as an endocrine disruptor, affecting hormone synthesis, transport, and metabolism . The compound can interfere with nuclear receptors in various neural structures, potentially leading to neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Bis(2-ethylhexyl) Phthalate
- Diisononyl Phthalate
Uniqueness
Heptyl 5-Methyl-2-hexyl Phthalate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other phthalates. Its molecular structure allows for specific interactions in biological systems, making it valuable for targeted research applications .
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-O-heptyl 2-O-(5-methylhexan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-6-7-8-11-16-25-21(23)19-12-9-10-13-20(19)22(24)26-18(4)15-14-17(2)3/h9-10,12-13,17-18H,5-8,11,14-16H2,1-4H3 |
InChI Key |
ZTBKFRBKJMEFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















